molecular formula C8H16O2 B1330348 (S)-2-Ethylhexanoic acid CAS No. 72377-05-0

(S)-2-Ethylhexanoic acid

Cat. No. B1330348
CAS RN: 72377-05-0
M. Wt: 144.21 g/mol
InChI Key: OBETXYAYXDNJHR-ZETCQYMHSA-N
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Description

Chemical compounds like “(S)-2-Ethylhexanoic acid” belong to a class of organic compounds known as carboxylic acids . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties .


Synthesis Analysis

The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .


Molecular Structure Analysis

The molecular structure of a carboxylic acid consists of a hydroxyl (-OH) group and a carbonyl (C=O) group attached to the same carbon atom, forming a carboxyl group (-COOH) .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also react with bases to form salts .


Physical And Chemical Properties Analysis

Carboxylic acids have certain physical and chemical properties, such as a higher boiling point compared to other similar-sized organic molecules due to their ability to form intermolecular hydrogen bonds . They are also polar and can participate in hydrogen bonding, making them generally soluble in water .

Scientific Research Applications

  • Organocatalysis and Solvent Use : (Hekmatshoar et al., 2015) describe the use of 2-ethylhexanoic acid as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process demonstrates the potential of this compound as a reusable and eco-friendly catalyst in organic synthesis.

  • Chemical Extraction and Physicochemical Properties : 2-Ethylhexanoic acid's characteristics, such as solubility and acid-base properties, make it useful in the extraction of metals like Cu(II), as explored by (Radushev, Batueva, & Gusev, 2006).

  • Supercritical Carbon Dioxide Reactions : A study by (Ghaziaskar, Daneshfar, & Calvo, 2006) demonstrates the use of 2-ethylhexanoic acid in the esterification process within supercritical carbon dioxide, a method relevant to green chemistry.

  • Materials Science and Metal-Organic Precursors : 2-Ethylhexanoic acid is extensively used as a precursor in materials science and is a key component in catalysts and driers for various industrial applications, as detailed by (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

  • Environmental Impact and Degradation : The environmental impact of 2-ethylhexanoic acid as a persistent metabolite of plasticizers and its acute toxicity are discussed by (Horn et al., 2004).

  • Biomedical Research : The study of 2-ethylhexanoic acid's effects on human polymorphonuclear leukocytes and its immunosuppressive properties are investigated by (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).

  • Nanotechnology : Research on manipulating the morphology of nanoparticles using 2-ethylhexanoic acid for applications in temperature sensing is presented by (Hu et al., 2022).

Mechanism of Action

The mechanism of action of carboxylic acids is primarily based on their ability to donate a proton (H+), which is characteristic of all acids .

Safety and Hazards

Carboxylic acids, like other acids, can cause burns and eye damage . Therefore, appropriate safety measures should be taken when handling them, including wearing protective clothing and eye protection .

Future Directions

The future directions in the study of carboxylic acids and similar compounds could involve exploring their potential applications in various fields, such as the development of new drugs, the design of novel materials, and the advancement of green chemistry .

properties

IUPAC Name

(2S)-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBETXYAYXDNJHR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Ethylhexanoic acid

CAS RN

72377-05-0
Record name Hexanoic acid, 2-ethyl-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods I

Procedure details

A mixture of TMIT (1.0 g, 6.33 mmol), 2-ethylhexyl acrylate (1.16 g, 6.33 mmol) and cesium carbonate (1.0 g, 3.3 mmol) in acetonitrile (15 mL) was stirred at room temperature for 24 h. The reaction mixture was filtered to separate solid cesium carbonate and solvent was evaporated from the filtrate to obtain the product as a colorless oil (1.9 g, 88 %). IR: 3325, 2961, 1732, 1595, 1480 cm31 1; 1H NMR (CDCl3, 500 MHz): δ3.96 (overlapping d, 2 H), 3.83 (t, 1.72 H), 3.22 (t, 0.28 H), 2.82 (t, 1.72 H), 2.71 (t, 0.28 H), 1.91 (bs, 1H), 1.42 (s, 6 H), 1.40 (s, 6H), 1.35-1.20 (m, 8 H), 0.85 (overlapping t, 6 H) ppm; 13C NMR (CDCl3, 125 MHz): δ205.8, 173.6, 171.9, 171.3, 130.2, 128.5, 88.7, 82.9, 70.35, 69.6, 67.2, 66.9, 66.8, 40.6, 38.6, 33.9, 31.4, 30.26, 30.21, 28.79, 28.71, 28.23, 25.8, 23.64, 22.83, 13.9, 10.9 ppm.
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1.16 g
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1 g
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15 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

A series of emulsion polymerizations of dibromostyrene (DBS)/2-ethylhexyl acrylate (2-EHA) were carried out in 8 oz. bottles. All the ingredients (122.50 or 180 parts by weight deionized water, 3 parts sodium dodecyl sulfate, 0.3 parts potassium persulfate, 0.2 parts t-dodecyl mercaptan and 100 parts total monomers in the ratio desired in the polymer) were charged into 8 oz. bottles and flushed well with nitrogen, and then reacted at 50° C. to about 45.8 or 36.5% solids in 15 hr. The whole bottle was cooled to room temperature and 3 parts deionized water and 0.18 parts 50% H2O2 added, followed by agitation for 20 minutes. The results of these preparations are set forth in Table I. The latices in Examples 1 and 2 perform well in a variety of coating applications, and display improved flame retardancy, while the latices in Examples 3 through 5 give very soft and tacky coatings.
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t-dodecyl mercaptan
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Synthesis routes and methods III

Procedure details

To a solution of 2-ethyl hexanol (8.7 mmol) in CH2Cl2 (10 ml), RuCl3H2O (0.014 mmol) and tetra butyl ammonium bromide (0.2 mmol) were added. The mixture was heated at 40° C. and 30% H2O2 (v/v) (3 ml) was added dropwise. After 1 hours the reaction was complete. Water is added, the organic phase was separated, dried over sodium sulphate and evaporated under reduced pressure to give the crude product of the title that was purified by flash chromatography (pure CH2Cl2) obtaining 0.8 g of the desired product. Yield 65%.
Quantity
8.7 mmol
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reactant
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[Compound]
Name
RuCl3H2O
Quantity
0.014 mmol
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reactant
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10 mL
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0.2 mmol
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3 mL
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Yield
65%

Synthesis routes and methods IV

Procedure details

12.82kg/h of 2-ethylhexanal and 1.79kg/h of oxygen (molar ratio 1:0.56) were caused to react in the presence of 1.9wt% of potassium 2-ethylhexanoate (prepared by the addition of KOH to the initial reaction mixture) at 40° C. and a pressure of 3 bar. 96 % of 2-ethylhexanoic acid having a color value of 4 were isolated by distillation (determined as specified in ISO 6271 ). The bottoms were recycled to the oxidation stage.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (S)-2-Ethylhexanoic acid interact with Cytochrome P450cam compared to its (R)-enantiomer?

A: Research indicates that Cytochrome P450cam exhibits stereoselectivity for both binding and catalyzing the formation of (R)- and (S)-2-Ethylhexanoic acid from their corresponding alcohols. [, ] While both enantiomers bind to the enzyme, (R)-2-Ethylhexanoic acid is produced at a rate 3.5 times faster than the (S)-enantiomer. [, ] Crystallographic studies suggest that this difference in production rate might be attributed to the binding orientation of each enantiomer within the enzyme's active site, with (R)-2-Ethylhexanoic acid exhibiting a more ordered binding state. [, ]

Q2: What is the significance of the observed stereoselectivity in the production of (S)-2-Ethylhexanoic acid by Cytochrome P450cam?

A: The stereoselective production of (S)-2-Ethylhexanoic acid by Cytochrome P450cam offers insight into the enzyme's catalytic mechanism and substrate specificity. [, ] This finding highlights the potential for utilizing engineered Cytochrome P450cam variants as biocatalysts for the enantioselective synthesis of chiral molecules like 2-Ethylhexanoic acid. [, ] By understanding the factors governing enantioselectivity, researchers can potentially modify the enzyme's active site to favor the production of specific enantiomers, which is of significant interest in pharmaceutical and fine chemical industries.

Q3: What are the implications of the observed differences in regioselectivity between (R)- and (S)-2-Ethylhexanol during turnover by Cytochrome P450cam?

A: Research shows that (R)-2-Ethylhexanoic acid comprises 50% of the total products formed from (R)-2-Ethylhexanol turnover by Cytochrome P450cam. [, ] In contrast, (S)-2-Ethylhexanoic acid makes up only 13% of the products resulting from (S)-2-Ethylhexanol turnover. [, ] This suggests that the enzyme exhibits different regioselectivity depending on the enantiomer it interacts with. These differences could be attributed to the distinct binding orientations of each enantiomer within the active site, influencing the accessibility of specific carbon atoms for oxidation. Further research exploring these regioselectivity differences could facilitate the development of engineered enzymes with tailored catalytic activity for specific applications.

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